Boc-alpha-methyl-D-4-fluorophenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

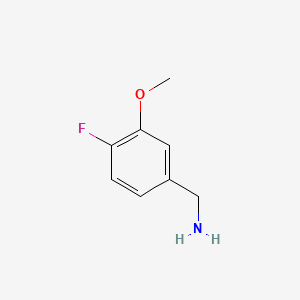

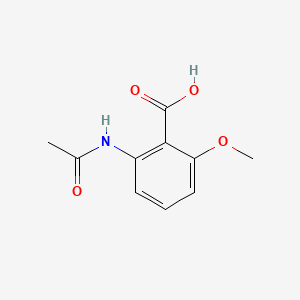

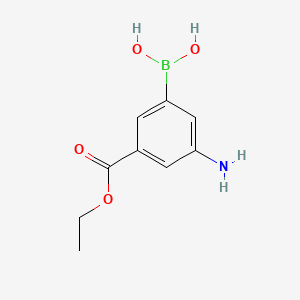

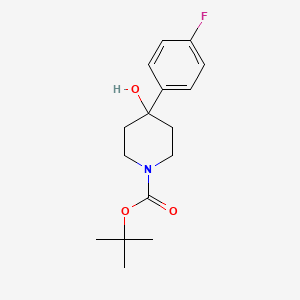

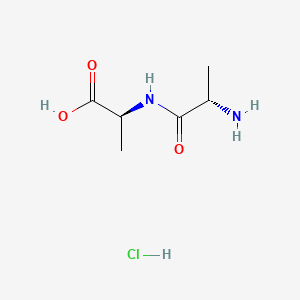

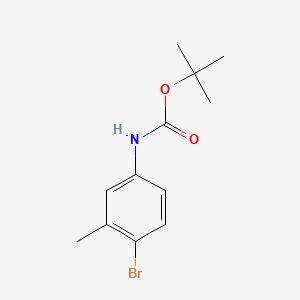

“Boc-alpha-methyl-D-4-fluorophenylalanine” is a biochemical used for proteomics research . It has a CAS Number of 889113-64-8 . The molecular weight of this compound is 297.33 .

Molecular Structure Analysis

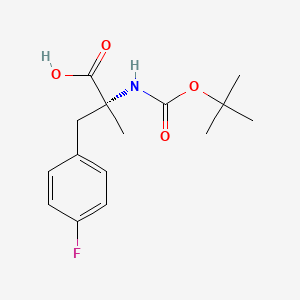

The IUPAC name of this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-methylpropanoic acid . The InChI code is 1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.33 . The storage temperature is between 28 C .科学的研究の応用

Synthesis of Conformationally-Constrained Phosphotyrosyl Mimetics

Researchers have synthesized N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine as part of a study on conformationally-constrained phosphotyrosyl mimetics, which are crucial for peptide synthesis and may aid in understanding cellular signal transduction processes. This synthesis demonstrates the compound's role in developing molecules that mimic the phosphorylation of tyrosine residues, a critical post-translational modification in cellular signaling (Oishi et al., 2004).

Advancements in Peptide Coupling Methods

A comparative study highlighted modern coupling reactions involving Boc-protected amino acid derivatives, underscoring the efficiency of these compounds in synthesizing complex peptides. The research emphasized the versatility of Boc-protected derivatives in facilitating the coupling of hindered peptides, which is fundamental in the development of therapeutic peptides and the study of protein-protein interactions (Spencer et al., 2009).

Large-Scale Synthesis for Pharmaceutical Intermediates

The large-scale synthesis of an N-BOC d-phenylalanine derivative was developed for pharmaceutical applications, highlighting the compound's significance in manufacturing intermediates for drug development. This process showcases the practical aspects of synthesizing Boc-alpha-methyl-D-4-fluorophenylalanine related compounds at an industrial scale, emphasizing their importance in the pharmaceutical industry (Fox et al., 2011).

Role in Drug Research and Development

Synthetic efforts to produce o-, m-, and p-Boc-L-methylphenylalanines for drug research reveal the compound's utility in enhancing the chemical and biological stability of peptide-based compounds. These efforts underline the importance of Boc-protected amino acids in creating analogs for anti-hypertension drugs, enkephalin analogs, endothelin peptide receptor antagonists, and hormone analogs, showcasing the broad application of these compounds in medicinal chemistry (Li Xiao, 2008).

Imaging and Diagnostic Applications

Research into the uptake of 4-borono-2-(18)F-fluoro-phenylalanine in human glioblastoma cells for boron neutron capture therapy (BNCT) anticipates the therapeutic effects of boron neutron capture therapy with BPA. This study demonstrates the potential of fluorophenylalanine derivatives in medical imaging and cancer therapy, highlighting the importance of Boc-protected amino acids in developing diagnostic and therapeutic agents (Yoshimoto et al., 2013).

Safety And Hazards

特性

IUPAC Name |

(2R)-3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZOMAOEKLIUIA-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Boc-2-(4-fluoro benzyl)alanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。